molecular formula C14H15BrClNO6 B099630 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside CAS No. 15548-60-4

5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside

Cat. No. B099630
CAS RN: 15548-60-4
M. Wt: 408.63 g/mol
InChI Key: OPIFSICVWOWJMJ-LNNRFACYSA-N
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Description

5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside is a substrate that has been utilized in histochemical studies to detect specific enzyme activities in mammalian tissues. It is particularly useful for demonstrating the presence of beta-D-glucuronidase, an enzyme that plays a crucial role in the metabolism of complex carbohydrates. The compound reacts without the need for additional steps such as ferri-ferrocyanide or a final coupling step, which simplifies the detection process. The specificity of the reaction can be enhanced by the use of inhibitors like lactone, which allows for differentiation from other glycosidases .

Synthesis Analysis

The synthesis of related compounds, such as 3-(5-Bromoindolyl)-beta-D-glucopyranoside, has been achieved in laboratory settings for the purpose of histochemical studies. The synthesis process aims to produce highly chromogenic compounds that precipitate at the site of enzymatic activity within cells and tissues. The synthesis of 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside itself is not detailed in the provided papers, but the related compound's synthesis suggests a careful selection of conditions to ensure the specificity and yield of the desired product .

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside is designed to release a chromogenic compound upon enzymatic reaction. In the case of the related compound 3-(5-Bromoindolyl)-beta-D-glucopyranoside, the enzymatic activity results in the formation of 5,5'-dibromoindigo, which is a highly chromogenic substance. This indicates that the molecular structure of these compounds is specifically tailored to provide a visual indication of enzyme presence through color change .

Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside are centered around its role as a substrate for beta-D-glucuronidase. The reaction specificity is such that it can be clearly distinguished from other glycosidases, and the reaction product does not require additional steps for visualization. The related compound 3-(5-Bromoindolyl)-beta-D-glucopyranoside undergoes a reaction to form 5,5'-dibromoindigo in the presence of beta-glucosidase, which suggests that the 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside might undergo a similar reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside are not explicitly detailed in the provided papers. However, the optimal pH range for its enzymatic reaction is between 4.0 to 5.4, which is crucial for its application in histochemical studies. The compound's stability and reactivity under these conditions are essential for its function as a histochemical substrate. The related synthesis of carbohydrate derivatives under photo-bromination conditions, as seen in the synthesis of penta-O-acetyl-beta-D-glucopyranose derivatives, provides insight into the reactivity of brominated carbohydrate compounds and their potential to form specific products under controlled conditions .

Scientific Research Applications

Kinetic Studies and Enzyme Analysis

  • Hydrolysis Kinetics : 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside's hydrolysis by almond emulsin was studied, revealing specific rate dependencies on buffer types and pH levels. This study contributes to understanding the enzymatic behavior of similar compounds (Horwitz, Eastwaran, & Kowalczyk, 1969).

Histochemical Applications

  • Tissue β-D-glucuronidase Detection : The compound was used to detect β-D-glucuronidase in rat tissues, providing a specific and efficient method for histochemical studies (Pearson, Standen, & Esterly, 1967).

Potential Therapeutic Applications

  • Synthesis and Antitumor Activity : Derivatives of the compound, specifically diosgenyl glycosides, show promising antitumor activities, particularly in inducing apoptosis in B cell chronic leukemia (Myszka et al., 2003).

Biochemical Research

  • Enzymatic Activity Studies : The compound is used to study the β-glucosidase enzyme, contributing significantly to our understanding of enzymatic processes in mammalian tissue (Pearson, Andrews, & Grose, 1961).

Photobromination in Organic Chemistry

  • Photo-Bromination Studies : Research on the photo-bromination of carbohydrate derivatives, including 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside, contributes to the field of organic chemistry by providing insights into reaction mechanisms and product formation (Blattner & Ferrier, 1980).

Future Directions

The future directions of “5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside” could involve its use in further biomedical research, given its role as a substrate for the β-glucosidase enzyme . It could be used in studying enzyme kinetics, drug development, and understanding physiological processes .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFSICVWOWJMJ-LNNRFACYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245955
Record name 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside

CAS RN

15548-60-4
Record name 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside
Source CAS Common Chemistry
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Record name 5-Bromo-4-chloro-3-indoxylglucoside
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Record name 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside
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Record name 5-bromo-4-chloroindol-3-yl-β-D-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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